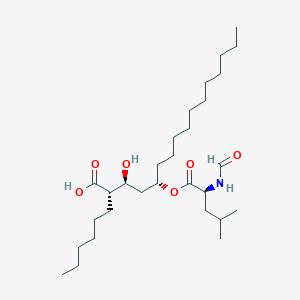
Orlistat (m1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid (FLHHA) is a naturally occurring fatty acid that plays an important role in various biochemical and physiological processes. FLHHA is found in a variety of organisms, including humans, and is involved in cell signaling, inflammation, and the regulation of gene expression. FLHHA has been the subject of numerous scientific studies, and its potential applications in laboratory experiments have been explored.
Applications De Recherche Scientifique
Médicament anti-obésité
Orlistat est largement reconnu comme un médicament anti-obésité {svg_1} {svg_2}. Il agit en inhibant l'absorption des graisses alimentaires dans l'organisme, ce qui réduit le nombre de calories absorbées par les aliments {svg_3}. Cela conduit à une réduction du poids corporel et de la masse grasse {svg_4}.
Inhibiteur de la lipase
Orlistat agit comme un inhibiteur compétitif de la lipase {svg_5}. Il inhibe la digestion par les lipases gastriques et pancréatiques en se liant de manière compétitive à leurs sites actifs, réduisant ainsi l'hydrolyse intraluminale des triglycérides et l'absorption des graisses alimentaires {svg_6}.
Amélioration des réactions inflammatoires
Des recherches ont montré qu'Orlistat peut améliorer les réactions inflammatoires dans l'intestin {svg_7}. Cette propriété pourrait être exploitée dans la recherche scientifique pour étudier les effets de l'inflammation sur divers processus biologiques et maladies {svg_8}.
Formulation avec de la silice mésoporeuse
Orlistat a été formulé avec de la silice mésoporeuse pour surmonter sa faible solubilité dans l'eau et ses effets secondaires tels que les taches huileuses dues à son inhibition de la lipase {svg_9}. Cette approche de formulation pourrait être utilisée pour améliorer l'efficacité d'autres médicaments présentant des problèmes similaires {svg_10}.
Effets anticancéreux
Orlistat a été trouvé pour posséder des effets anticancéreux {svg_11}. Il a été utilisé dans la formulation de nanocristaux pour améliorer sa solubilité aqueuse, son absorption orale et sa distribution tissulaire, renforçant ainsi son potentiel en tant que traitement du cancer {svg_12}.
Rôle dans les synthèses pharmacologiques
Le composant N-Formyl-L-Leucyl d'Orlistat joue un rôle crucial dans la recherche scientifique pour sa capacité à cloner, transférer et manipuler des gènes {svg_13}. Il est utilisé dans la N-formylation des amines ou des nitroarènes, une réaction proéminente, chimiosélective et efficace pour la fabrication d'amides formylés {svg_14}.
Méthode RP-HPLC indicatrice de la stabilité
L'ouverture de l'anneau d'Orlistat a été utilisée dans le développement d'une méthode RP-HPLC indicatrice de la stabilité pour l'estimation d'Orlistat dans toute formulation avec divers excipients {svg_15}. Cette méthode est rapide, précise, descriptive et précise {svg_16}.
Inhibiteur de la synthase des acides gras
Orlistat a été utilisé comme inhibiteur de la synthase des acides gras {svg_17}. Cette propriété a été exploitée pour soulager les dommages hépatiques induits par le carcinome d'Ehrlich solide chez la souris {svg_18}.
Mécanisme D'action
Target of Action
Orlistat (m1), also known as LL6562DY22, Orlistat open ring (2S,3S,5S)-isomer, Orlistat open ring (S,S)-isomer, or (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, primarily targets gastrointestinal lipases . These lipases play a crucial role in the metabolism of dietary fat .
Mode of Action
Orlistat is a potent and selective inhibitor of these lipase enzymes . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . When administered with fat-containing foods, orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .
Biochemical Pathways
Orlistat’s action affects the lipid metabolism pathway . By inhibiting the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, it disrupts the normal digestion and absorption of dietary fats . In cancer cells, orlistat has been found to induce autophagy flux, inhibiting the Akt/mTOR/p70S6K signaling pathway .
Pharmacokinetics
Orlistat is minimally absorbed, and systemic exposure to the drug is minimal . This means that the majority of the drug remains in the GI tract, where it exerts its effects. The absorption, distribution, metabolism, and excretion (ADME) properties of orlistat contribute to its bioavailability .
Result of Action
The primary result of orlistat’s action is the reduction of caloric intake from fats . By preventing the absorption of dietary fats, orlistat helps with weight reduction and maintenance . It has also been found to modestly reduce blood pressure and appears to prevent the onset of type 2 diabetes .
Action Environment
The action of orlistat is influenced by the presence of dietary fats, as it requires fat-containing foods to exert its effects . The drug is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet . The environment, including the patient’s diet and lifestyle, can significantly influence the efficacy of orlistat .
Propriétés
IUPAC Name |
(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNIADJSAJLGB-FWEHEUNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130676-66-3 |
Source


|
| Record name | Orlistat open ring (S,S)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORLISTAT OPEN RING (S,S)-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
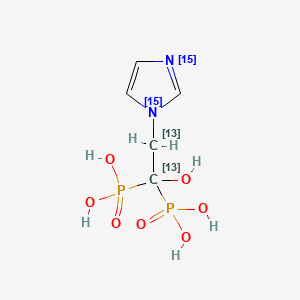
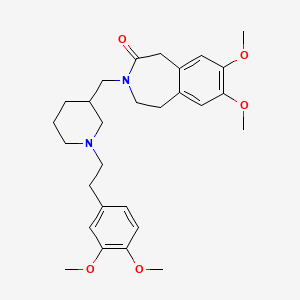
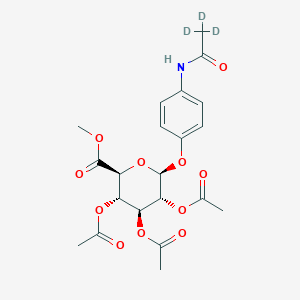
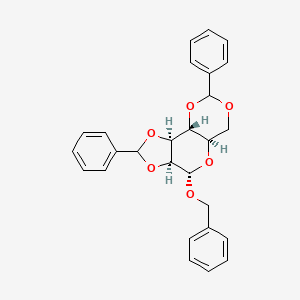
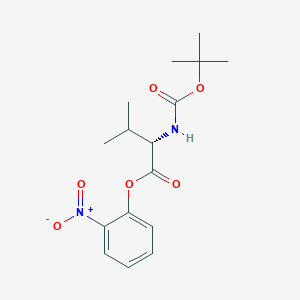
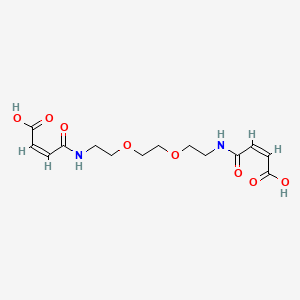
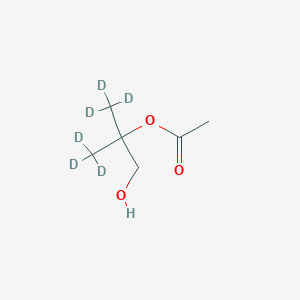

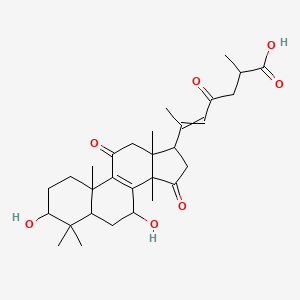

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)